Gea 857

Descripción

Propiedades

IUPAC Name |

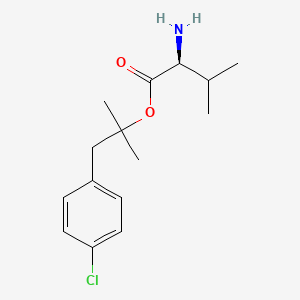

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-10(2)13(17)14(18)19-15(3,4)9-11-5-7-12(16)8-6-11/h5-8,10,13H,9,17H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRSWMGPYKJOBF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923440 | |

| Record name | 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120493-42-7 | |

| Record name | Gea 857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120493427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-methylpropan-2-yl valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Pharmacological Profile of Gea 857: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gea 857, a structural analogue of the 5-hydroxytryptamine (5-HT) uptake blocker alaproclate, has emerged as a compound of interest for its distinct pharmacological activities. Unlike its parent compound, this compound demonstrates a negligible effect on 5-HT uptake, directing its mechanism of action towards the modulation of ion channels. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, drawing from available preclinical research. The focus is on its dual action as a putative blocker of calcium-activated potassium (KCa) channels and a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Core Pharmacological Activities

This compound exhibits two primary pharmacological effects that have been characterized in preclinical models:

-

Potentiation of Muscarinic Agonist-Induced Tremor: this compound has been shown to dose-dependently enhance tremor induced by muscarinic agonists such as oxotremorine and arecoline, as well as acetylcholinesterase inhibitors like physostigmine. This effect is statistically significant in the 5-20 mg/kg dose range in rats and can be completely blocked by the muscarinic antagonist atropine[1]. This potentiation is not associated with an alteration of 5-HT metabolism or muscarinic receptor mechanisms in the striatum[1].

-

Antagonism of NMDA Receptor-Mediated Effects: this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor. It has been demonstrated to block the increase in cerebellar cyclic guanosine monophosphate (cGMP) induced by NMDA receptor stimulation[2]. Furthermore, this compound can antagonize seizures induced by NMDA[2].

Mechanism of Action

The observed pharmacological effects of this compound are attributed to its interaction with specific ion channels:

Blockade of Ca2+-Dependent K+ Channels

The enhancement of muscarinic responses by this compound is suggested to stem from its inhibitory action on certain membranal Ca2+-dependent K+ channels[1]. By blocking these channels, this compound likely prolongs cellular depolarization, thereby potentiating or extending the actions of muscarinic agonists[1]. The specific subtypes of Ca2+-dependent K+ channels targeted by this compound have not been fully elucidated in the available literature.

Signaling Pathway: Proposed Mechanism of this compound in Potentiating Muscarinic Agonist-Induced Effects

Caption: Proposed mechanism of this compound action on muscarinic signaling.

Uncompetitive Antagonism of the NMDA Receptor

This compound's blockade of NMDA receptor function is characterized as uncompetitive, suggesting that it binds to a site within the ion channel of the NMDA receptor complex that becomes accessible after the receptor is activated by its agonists (glutamate and a co-agonist like glycine or D-serine)[2]. This mechanism is consistent with the blockade of the cation channel of the NMDA receptor complex[2].

Signaling Pathway: NMDA Receptor Antagonism by this compound

Caption: this compound's uncompetitive antagonism of the NMDA receptor signaling cascade.

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative data for this compound, such as IC50, Ki, or EC50 values for its interaction with Ca2+-dependent K+ channels or NMDA receptors. The characterization of its potency has been primarily described through in vivo dose-response relationships.

Table 1: In Vivo Efficacy of this compound

| Parameter | Effect | Model System | Dose Range |

| Tremor Potentiation | Statistically significant enhancement of muscarinic agonist-induced tremor | Male Rats | 5-20 mg/kg[1] |

| NMDA Antagonism | Antagonism of NMDA-induced seizures | Rats | Doses similar to those antagonizing harmaline- and NMDA-induced elevation of cerebellar cGMP[2] |

Experimental Protocols

Detailed experimental protocols specific to the investigation of this compound are not explicitly provided in the reviewed literature. However, based on the described studies, the following general methodologies are inferred.

Potentiation of Muscarinic Agonist-Induced Tremor in Rats

This experiment aims to quantify the ability of this compound to enhance tremors induced by a muscarinic agonist.

Experimental Workflow: Tremor Potentiation Assay

Caption: Workflow for assessing this compound's effect on muscarinic agonist-induced tremor.

Methodology:

-

Animals: Male rats are used for the study. They are housed under standard laboratory conditions with free access to food and water and are allowed to acclimate to the experimental environment.

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle and administered, typically via intraperitoneal injection, at various doses (e.g., 5, 10, 20 mg/kg).

-

A control group receives the vehicle alone.

-

After a predetermined time, a submaximal dose of a muscarinic agonist (e.g., oxotremorine or arecoline) is administered to induce tremor.

-

-

Tremor Assessment:

-

Following the administration of the muscarinic agonist, animals are observed for the onset, intensity, and duration of tremors.

-

Tremor intensity can be scored using a standardized rating scale.

-

-

Data Analysis: The tremor scores are compared between the vehicle-treated and this compound-treated groups. Statistical analysis is performed to determine the significance of any observed enhancement of tremor.

Measurement of NMDA-Induced Cerebellar cGMP Elevation

This protocol is designed to evaluate the antagonistic effect of this compound on the NMDA receptor-mediated increase in cGMP levels in the rat cerebellum.

Methodology:

-

Animals: Male rats are used.

-

Drug Administration:

-

Animals are pre-treated with either vehicle or this compound at various doses.

-

After a specified time, an NMDA receptor agonist (e.g., NMDA itself or harmaline, which indirectly stimulates NMDA receptors) is administered to induce an increase in cerebellar cGMP.

-

-

Tissue Collection and Processing:

-

At the time of peak effect, animals are euthanized, and the cerebella are rapidly dissected and frozen to prevent cGMP degradation.

-

The tissue is then homogenized in a suitable buffer (e.g., trichloroacetic acid) to precipitate proteins.

-

-

cGMP Measurement:

-

The supernatant is collected after centrifugation and the cGMP levels are quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The cGMP levels in the cerebella of this compound-treated animals are compared to those of the vehicle-treated control group to determine the extent of inhibition.

Conclusion and Future Directions

This compound presents a unique pharmacological profile characterized by its modulation of Ca2+-dependent K+ channels and uncompetitive antagonism of NMDA receptors. These actions translate into a demonstrable potentiation of muscarinic-induced tremors and a blockade of NMDA-mediated signaling in preclinical models.

A significant gap in the current knowledge is the lack of quantitative binding and functional data (IC50, Ki, EC50). Future research should focus on in vitro studies, such as electrophysiological patch-clamp experiments on cell lines expressing specific subtypes of KCa and NMDA receptors, to precisely quantify the potency and selectivity of this compound. Such studies would provide invaluable data for understanding its structure-activity relationship and potential for further development. Additionally, identifying the specific subtypes of Ca2+-dependent K+ channels that this compound interacts with will be crucial for elucidating its precise mechanism of action and predicting its potential physiological and off-target effects.

References

- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]

Gea 857: An In-Depth Technical Guide on its Indirect Modulation of Muscarinic Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857, chemically identified as 2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate, is a compound that has been observed to enhance the physiological responses elicited by muscarinic agonists. However, current research indicates that this potentiation is not a result of direct interaction with muscarinic receptors. Instead, the evidence points towards an indirect mechanism of action involving the inhibition of membrane-bound, calcium-dependent potassium (K+) channels. This guide provides a comprehensive overview of the current understanding of this compound's effects on the muscarinic system, with a focus on its proposed mechanism, in vivo effects, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Indirect Muscarinic Modulation

Contrary to a direct agonistic or antagonistic action, this compound's influence on the muscarinic system is believed to be a consequence of its effects on downstream signaling components. The primary hypothesis is that this compound blocks specific Ca2+-dependent K+ channels.[1] The blockade of these channels leads to a potentiation and prolongation of muscarinic cholinergic actions.[1]

This indirect action is supported by findings that the potentiating effects of this compound on muscarinic responses could not be attributed to actions on serotonergic mechanisms or direct actions on muscarinic receptor mechanisms in the striatum.[1]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound's indirect modulation of muscarinic responses.

In Vivo Pharmacological Effects

The primary in vivo effect of this compound is the dose-dependent enhancement of tremor induced by muscarinic agonists and acetylcholinesterase inhibitors.[1] Notably, this compound itself does not induce tremor in the absence of a cholinergic stimulant.[1] The potentiation of oxotremorine-induced tremor by this compound can be completely blocked by the muscarinic antagonist, atropine.[1]

In contrast to its structural analogue, alaproclate, this compound does not consistently enhance salivation induced by muscarinic agonists.[1]

Quantitative Data: In Vivo Effects of this compound

| Parameter | Agonist(s) | Species | Effect of this compound (5-20 mg/kg) | Citation |

| Tremor | Oxotremorine, Arecoline, Physostigmine, THA | Male Rat | Statistically significant, dose-dependent enhancement | [1] |

| Salivation | Oxotremorine, Arecoline, Physostigmine, THA | Male Rat | No consistent enhancement | [1] |

Experimental Protocols

The following outlines the methodology used to characterize the in vivo effects of this compound on muscarinic agonist-induced responses.

Animal Model

-

Species: Male Sprague-Dawley rats.[1]

Drug Administration

-

This compound and other agents: Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1]

-

Muscarinic agonists (oxotremorine, arecoline) and acetylcholinesterase inhibitors (physostigmine, THA): Employed at submaximal doses to allow for the observation of potentiation.[1]

Behavioral Assessment

-

Tremor: Assessed by a trained observer blind to the treatment conditions. The intensity of the tremor was rated on a scale of 0 (no tremor) to 3 (maximal tremor) at regular intervals after the administration of the cholinergic agent.[1]

-

Salivation: The degree of salivation was also rated on a scale of 0 (no salivation) to 3 (maximal salivation).[1]

Experimental Workflow Diagram

Caption: Workflow for in vivo assessment of this compound's effects on muscarinic agonist-induced behaviors.

Other Receptor Interactions

It is important to note that this compound has been investigated for its effects on other receptor systems. Unlike its structural analogue alaproclate, this compound does not significantly affect 5-HT uptake or metabolism in the 10-20 mg/kg dose range.[1] Additionally, research has explored the effects of this compound on NMDA receptors, indicating a potential for broader neurological effects not directly related to the muscarinic system.

Conclusion and Future Directions

The available evidence strongly suggests that this compound enhances muscarinic cholinergic responses through an indirect mechanism, likely the inhibition of Ca2+-dependent K+ channels, rather than by directly targeting muscarinic receptors. This mode of action presents a novel approach to modulating cholinergic signaling.

For drug development professionals, this indirect mechanism may offer a more nuanced way to enhance cholinergic neurotransmission, potentially avoiding some of the side effects associated with direct-acting muscarinic agonists. Future research should focus on:

-

Identifying the specific subtypes of Ca2+-dependent K+ channels that this compound inhibits.

-

Elucidating the precise molecular interactions between this compound and these ion channels.

-

Investigating the therapeutic potential of this indirect modulation in preclinical models of diseases characterized by cholinergic deficits.

This in-depth understanding of this compound's unique pharmacological profile is crucial for guiding further research and exploring its potential applications in neuroscience and medicine.

References

Gea 857: An Obscure Neuromodulator with Limited Scientific Exploration

Gea 857 is a small molecule, identified as a putative blocker of potassium conductance and a low-affinity uncompetitive antagonist of the NMDA receptor. Despite its potential to modulate key neurological pathways, research into this compound appears to be limited, with primary investigations dating back to the early 1990s. This technical overview synthesizes the sparse available data on this compound, detailing its known pharmacological effects and the experimental context in which it was studied. Due to the limited body of research, a comprehensive history of its discovery and a full profile of its activity remain elusive.

Chemical and Physical Properties

Based on available information, the fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C15H22ClNO2 |

| CAS Number | 120493-42-7 |

| Description | A structural analogue of the 5-HT uptake blocker, alaproclate. |

Known Pharmacological Effects

The scientific literature, primarily from two key studies, attributes two main pharmacological actions to this compound: the blockade of potassium channels and the antagonism of NMDA receptors.

Blockade of Ca2+-dependent K+ Channels

In a 1992 study, this compound was investigated for its effects on responses induced by muscarinic agonists in male rats. The study found that this compound significantly enhanced tremor induced by cholinergic stimulants like oxotremorine and physostigmine. This effect was dose-dependent and could be blocked by atropine. The researchers proposed that this potentiation of muscarinic responses was due to the blockade of certain membranal Ca2+-dependent K+ channels, which in turn would prolong muscarinic cholinergic actions.[1]

Uncompetitive Antagonism of NMDA Receptors

A subsequent study in 1997 explored the impact of this compound on the NMDA receptor-mediated increase of cyclic GMP (cGMP) in the rat cerebellum. The research demonstrated that this compound could block the harmaline- and NMDA-induced elevation of cerebellar cGMP levels. This finding suggested that this compound acts as a low-affinity uncompetitive antagonist at the NMDA receptor complex. The compound, however, did not produce behavioral effects typical of other uncompetitive NMDA receptor antagonists, except for a slight increase in motor activity.[2]

Experimental Protocols

The following are summaries of the experimental methodologies described in the key studies investigating this compound.

Muscarinic Agonist-Induced Tremor and Salivation in Rats

-

Animal Model: Male rats were used in these experiments.

-

Substances Administered:

-

Muscarinic agonists (oxotremorine, arecoline)

-

Acetylcholinesterase inhibitors (physostigmine, THA)

-

This compound (at doses ranging from 5-20 mg/kg)

-

Atropine (1 mg/kg intraperitoneally)

-

-

Procedure: Submaximal doses of the cholinergic stimulants were administered to induce tremor and salivation. This compound was co-administered to observe its modulatory effects. Tremor and salivation responses were then quantified.

-

Key Findings: this compound produced a dose-dependent enhancement of tremor but did not consistently affect salivation. The potentiation of tremor was blocked by atropine.[1]

NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum

-

Animal Model: In vivo experiments were conducted in rats.

-

Substances Administered:

-

N-methyl-D-aspartate (NMDA) or harmaline to stimulate NMDA receptors.

-

This compound

-

Alaproclate

-

-

Procedure: The levels of cGMP in the rat cerebellum were measured following the administration of NMDA or harmaline, with and without the presence of this compound.

-

Key Findings: this compound was found to antagonize the increase in cerebellar cGMP levels induced by NMDA receptor stimulation.[2]

Putative Signaling Pathways

Based on the limited experimental evidence, two distinct signaling pathways can be proposed for the action of this compound.

References

- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]

Gea 857: A Technical Guide to its Role in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857, a structural analog of the serotonin uptake inhibitor alaproclate, has emerged as a significant modulator of neurotransmission. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its dual role as a potentiator of muscarinic cholinergic signaling and an antagonist of NMDA receptor function. Through a comprehensive review of available data, this document provides an in-depth analysis of its effects, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its influence on neurotransmission through two primary, yet distinct, pathways:

-

Potentiation of Muscarinic Agonist-Evoked Responses: Unlike its structural analog alaproclate, this compound's enhancement of cholinergic signaling is not mediated by serotonergic mechanisms.[1] Instead, evidence strongly suggests that this compound acts as a blocker of specific Ca(2+)-dependent potassium (K+) channels.[1] By inhibiting these channels, this compound likely prolongs the depolarization of neuronal membranes induced by muscarinic agonists, thereby amplifying their downstream effects. This mechanism is particularly relevant to the observed dose-dependent enhancement of tremor induced by cholinergic stimulants.[1]

-

Antagonism of NMDA Receptor-Mediated Signaling: this compound has been demonstrated to inhibit the increase in cyclic guanosine monophosphate (cGMP) in the rat cerebellum, a process mediated by the N-methyl-D-aspartate (NMDA) receptor.[2] This inhibitory action suggests that this compound functions as a low-affinity, uncompetitive antagonist of the NMDA receptor.[2] This property is significant for its potential neuroprotective and modulatory effects on glutamatergic neurotransmission.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound. (Note: Detailed quantitative data such as IC50 and Ki values are not available in the reviewed literature abstracts. The data presented here is derived from in vivo studies.)

Table 1: In Vivo Efficacy of this compound on Muscarinic Agonist-Induced Tremor

| Agonist | This compound Dose Range (mg/kg) | Effect | Statistical Significance |

| Oxotremorine | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |

| Arecoline | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |

| Physostigmine | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |

| THA | 5-20 | Dose-dependent enhancement of tremor | Statistically significant[1] |

Table 2: In Vivo Efficacy of this compound on NMDA Receptor-Mediated cGMP Increase

| Stimulus | This compound Dose | Effect on cGMP Levels |

| Harmaline | Not specified | Inhibition of cGMP accumulation[2] |

| NMDA | Not specified | Blockade of cGMP increase[2] |

Experimental Protocols

(Disclaimer: The following protocols are based on the methodologies described in the abstracts of the primary literature and general pharmacological procedures. Specific details from the full-text articles were not accessible.)

Assessment of Muscarinic Agonist-Induced Tremor in Rats

This protocol outlines the general procedure for evaluating the effect of this compound on tremors induced by cholinergic agents.

Workflow Diagram:

Caption: Workflow for assessing this compound's effect on induced tremors.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Acclimatization: Animals are allowed to acclimate to the laboratory environment before the experiment.

-

Drug Administration:

-

This compound is administered at various doses (e.g., 5, 10, 20 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Following a predetermined pretreatment time, a submaximal dose of a muscarinic agonist (e.g., oxotremorine, arecoline) or an acetylcholinesterase inhibitor (e.g., physostigmine) is administered to induce tremors.

-

-

Observation and Scoring:

-

Animals are observed for the onset, intensity, and duration of tremors.

-

Tremor intensity is rated on a standardized scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).

-

-

Data Analysis: The tremor scores are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of this compound's effect compared to a vehicle control group.

Measurement of NMDA Receptor-Mediated cGMP Increase in Rat Cerebellum

This protocol describes a general method for measuring the impact of this compound on cGMP levels in the cerebellum following NMDA receptor stimulation.

Workflow Diagram:

Caption: Workflow for measuring this compound's effect on cerebellar cGMP levels.

Methodology:

-

Animals: Male rats are used for the experiment.

-

Drug Administration:

-

This compound is administered subcutaneously at the desired doses.

-

After a specified pretreatment period, an NMDA receptor agonist such as NMDA or harmaline is administered to stimulate cGMP production.

-

-

Tissue Collection: At the time of peak effect, animals are euthanized, and the cerebellum is rapidly dissected and frozen to prevent cGMP degradation.

-

Tissue Processing: The cerebellar tissue is homogenized in a suitable buffer.

-

cGMP Measurement: The concentration of cGMP in the tissue homogenates is quantified using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The cGMP levels in the this compound-treated groups are compared to those in the vehicle-treated control group to determine the extent of inhibition.

Signaling Pathways

Potentiation of Muscarinic Signaling

The following diagram illustrates the proposed mechanism by which this compound enhances muscarinic neurotransmission.

Caption: this compound enhances muscarinic signaling by blocking K+ channels.

Inhibition of NMDA Receptor Signaling

This diagram depicts the antagonistic effect of this compound on the NMDA receptor signaling cascade.

Caption: this compound blocks NMDA receptor-mediated cGMP production.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of two critical neurotransmitter systems. Its ability to enhance cholinergic signaling via potassium channel blockade and to antagonize NMDA receptor function opens avenues for therapeutic applications in a range of neurological and psychiatric disorders. Further research is warranted to elucidate the precise binding sites of this compound, to determine its pharmacokinetic and pharmacodynamic profiles in more detail, and to explore its therapeutic potential in relevant disease models. The experimental frameworks and signaling pathway models presented in this guide provide a foundation for these future investigations.

References

- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Gefitinib in L858R-Mutated Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets of Gefitinib, with a specific focus on its activity in non-small cell lung cancer (NSCLC) harboring the L858R mutation in the Epidermal Growth Factor Receptor (EGFR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Cellular Target: Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a member of the ErbB family of receptors. It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the catalytic domain of the EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. In normal cellular physiology, EGFR signaling is crucial for cell proliferation, differentiation, and survival. However, in certain cancers, such as a subset of NSCLC, activating mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth and survival.

The L858R mutation, a single point mutation in exon 21 of the EGFR gene, is one of the most common activating mutations in NSCLC. This mutation results in a conformational change in the EGFR kinase domain that stabilizes the active state, leading to enhanced catalytic activity and a strong dependence of the cancer cells on EGFR signaling for their survival, a phenomenon often referred to as "oncogene addiction."

Gefitinib exhibits significantly greater potency against EGFR harboring the L858R mutation compared to the wild-type (WT) receptor. This increased sensitivity is attributed to a higher binding affinity of the drug for the mutant receptor.

Quantitative Data: Gefitinib Potency

The following tables summarize the in vitro potency of Gefitinib against EGFR L858R and wild-type EGFR, as well as its effects on downstream signaling pathways.

Table 1: In Vitro Potency of Gefitinib against EGFR

| Parameter | EGFR L858R | Wild-Type EGFR | Cell Line/System | Reference |

| IC50 | 40 nM | 2 µM | H3255 (L858R) vs H1666 (WT) | [ Tracy et al., 2004 ] |

| IC50 | 0.003 µM | >10 µM | H3255 (L858R) | [ Costa et al., 2007 ] |

| IC50 | 77.26 nM | > 4 µM | PC9 (EGFR exon 19 del) | [ Pao et al., 2005 ] |

| Ki | ~1 nM | ~20 nM | Purified Kinase Domain | [ Zhang et al., 2006 ] |

Table 2: Effect of Gefitinib on Downstream Signaling in EGFR L858R Cells

| Downstream Target | Gefitinib Concentration | % Inhibition | Cell Line | Reference |

| p-Akt | 1 µM | Complete Inhibition | H3255 | [ Tracy et al., 2004 ] |

| p-Akt | Not Specified | Decreased | 293T-L858R | [ Sordella et al., 2004 ] |

| p-Erk1/2 | Not Specified | Abrogated | 293T-L858R | [ Sordella et al., 2004 ] |

| p-EGFR | 5 µM | Inhibition | H358R | [ Chen et al., 2020 ] |

| p-AKT | 5 µM | Inhibition | H358R | [ Chen et al., 2020 ] |

| p-ERK | 5 µM | Inhibition | H358R | [ Chen et al., 2020 ] |

Signaling Pathways Modulated by Gefitinib

Gefitinib's inhibition of the constitutively active L858R-mutant EGFR leads to the downregulation of key downstream signaling pathways that are critical for tumor cell proliferation and survival. The two primary pathways affected are the PI3K/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.

Mechanisms of Acquired Resistance

Despite the initial efficacy of Gefitinib in patients with L858R-mutated NSCLC, acquired resistance almost invariably develops. The most common mechanisms of resistance include a secondary "gatekeeper" mutation in the EGFR kinase domain, T790M, and the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the cellular effects of Gefitinib.

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of Gefitinib on cancer cell lines.

-

Cell Seeding: Plate NSCLC cells (e.g., H3255, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the existing medium from the wells and add 100 µL of the Gefitinib dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to detect the levels of total and phosphorylated proteins in the EGFR signaling pathway.

-

Cell Lysis: Culture NSCLC cells to 70-80% confluency and treat with Gefitinib at desired concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total Akt, phospho-Akt (Ser473), total ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase, with particularly high efficacy against the constitutively active L858R mutant form prevalent in a subset of non-small cell lung cancers. Its mechanism of action involves the direct inhibition of the EGFR kinase activity, leading to the suppression of critical downstream pro-survival signaling pathways, namely the PI3K/Akt and MAPK pathways. While highly effective initially, the development of acquired resistance, primarily through the T790M mutation or MET amplification, remains a significant clinical challenge. The experimental protocols detailed in this guide provide a framework for the continued investigation of Gefitinib's mechanisms of action and the development of strategies to overcome resistance.

Unraveling Gea 857: An Analysis of Preliminary In Vivo Characterization

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Gea 857, identified by the CAS number 120493-42-7 and the chemical formula C₁₅H₂₂ClNO₂, is a compound described as a putative potassium conductance blocker. Despite this classification, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated in vitro studies detailing its specific mechanism of action, binding affinities, or cellular effects. The primary characterization of this compound is derived from a limited number of in vivo studies conducted in the 1990s. This guide synthesizes the available data from these studies to provide a comprehensive overview of what is currently known about this compound, while also highlighting the significant gaps in its in vitro pharmacological profile.

Quantitative Data Summary

Due to the lack of available in vitro studies, a table of quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values from cell-based or biochemical assays cannot be provided. The following table summarizes the key qualitative and quantitative findings from the available in vivo research.

| Study Focus | Animal Model | Key Findings | Dosage Range | Reference |

| Muscarinic Agonist-Evoked Responses | Male Rat | Dose-dependent enhancement of tremor induced by oxotremorine, arecoline, physostigmine, and THA. Did not consistently enhance salivation. Did not induce tremor on its own. Potentiation of tremor was blocked by atropine. Failed to affect 5-HT uptake or metabolism. | 5-20 mg/kg | (Pharmacology & Toxicology, 1992)[1] |

| NMDA Receptor-Mediated cGMP Increase | Rat Cerebellum (in vivo) | Antagonized the harmaline- and NMDA-induced increase in cerebellar cGMP. Antagonized NMDA-induced seizures. Caused a slight increase in motor activity and sniffing. | 5-40 mg/kg (for cGMP antagonism); similar doses for seizure antagonism | (Pharmacology & Toxicology, 1997)[2] |

Experimental Protocols

The following are descriptions of the methodologies used in the key in vivo studies investigating this compound.

Enhancement of Muscarinic Agonist-Evoked Responses (in vivo)

-

Animal Model: Male rats were used for this study.

-

Drug Administration: this compound and various muscarinic agonists (oxotremorine, arecoline), acetylcholinesterase inhibitors (physostigmine, THA), and antagonists (atropine) were administered, likely via intraperitoneal or subcutaneous injection, though the exact route for all agents is not explicitly detailed in the abstract. Dosages for this compound ranged from 5 to 20 mg/kg.

-

Behavioral Observation: The primary endpoints were the observation and scoring of tremor and salivation. The intensity and duration of these cholinergic responses were recorded following the administration of the stimulant with or without this compound.

-

Neurochemical Analysis: To assess the effect on the serotonin system, 5-HT uptake and metabolism were measured. The specifics of these assays (e.g., brain region, analytical method) are not detailed in the abstract.

NMDA Receptor-Mediated cGMP Increase (in vivo)

-

Animal Model: The study was conducted using rats to examine the effects in the cerebellum.

-

Drug Administration: this compound was administered subcutaneously at doses ranging from 5 to 40 mg/kg. N-methyl-D-aspartate (NMDA) and the NMDA receptor stimulant harmaline were also administered to induce an increase in cyclic GMP (cGMP).

-

Measurement of cGMP Levels: The levels of cGMP in the cerebellum were measured following the administration of the test compounds. The specific method for cGMP quantification (e.g., radioimmunoassay, ELISA) is not specified in the abstract.

-

Seizure Induction: Seizures were induced by the administration of NMDA (200 mg/kg, subcutaneous). The ability of this compound to antagonize these seizures was observed and recorded.

-

Behavioral Assessment: General behavioral effects of this compound, such as changes in motor activity and sniffing, were noted.

Mandatory Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound in potentiating muscarinic responses.

Experimental Workflow for In Vivo cGMP Measurement

This diagram outlines the logical flow of the in vivo experiment that investigated the effect of this compound on NMDA receptor-mediated cGMP production.

References

Gea 857: A Technical Review of its Putative Impact on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857, a structural analogue of the 5-HT uptake blocker alaproclate, has been identified as a compound with potential modulatory effects on neuronal excitability. This technical guide synthesizes the available scientific literature to provide an in-depth overview of this compound's core mechanisms of action. Evidence suggests that this compound primarily functions as a putative blocker of membranal calcium-activated potassium (KCa) channels and may also act as a low-affinity uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. These dual actions position this compound as a compound of interest for modulating cholinergic and glutamatergic neurotransmission, thereby influencing neuronal excitability. This document presents the current understanding of this compound, including its observed effects in vivo and its proposed molecular targets.

Introduction

The regulation of neuronal excitability is fundamental to all aspects of nervous system function. Dysregulation of this delicate balance is implicated in a wide range of neurological and psychiatric disorders. Pharmacological modulation of ion channels and neurotransmitter receptors represents a key strategy for the development of novel therapeutics. This compound [2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate] emerged as a compound of interest due to its structural similarity to alaproclate and its distinct pharmacological profile. Unlike alaproclate, this compound does not significantly impact serotonin (5-HT) uptake or metabolism, suggesting a different primary mechanism of action[1]. This guide provides a comprehensive analysis of the available data on this compound's effects on neuronal excitability, focusing on its proposed molecular targets and the potential functional consequences.

Proposed Mechanisms of Action

The primary mechanism through which this compound is thought to influence neuronal excitability is via the blockade of specific potassium channels and antagonism of glutamate receptors.

Blockade of Calcium-Activated Potassium (KCa) Channels

Evidence strongly suggests that this compound functions as a blocker of membranal Ca2+-dependent K+ channels[1]. These channels play a critical role in shaping the neuronal action potential and regulating firing patterns. Specifically, they contribute to the afterhyperpolarization (AHP) phase that follows an action potential, which in turn governs the maximal firing frequency of a neuron.

By blocking these KCa channels, this compound is hypothesized to reduce the outward potassium current that contributes to the AHP. This would lead to a less pronounced hyperpolarization after an action potential, allowing the neuron to return to its firing threshold more quickly and thereby increasing its excitability and firing rate. This proposed mechanism is central to its observed potentiation of muscarinic agonist-induced effects[1].

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Gea 857

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gea 857 is a putative potassium conductance blocker that has shown activity in preclinical in vivo models. Proper dissolution and formulation are critical for accurate and reproducible in vivo studies. This document provides detailed application notes and protocols for the solubilization and administration of this compound for in vivo research, based on available literature and common laboratory practices for similar compounds.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for developing an appropriate dissolution protocol.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂ClNO₂ | [1][2] |

| Molecular Weight | 283.79 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Mechanism of Action | Putative potassium conductance blocker; may inhibit certain Ca²⁺-dependent K⁺ channels. | [3] |

In Vivo Administration Data

The following table summarizes the reported in vivo administration details for this compound from preclinical studies.

| Parameter | Details | Reference |

| Species | Rat | [3] |

| Dose Range | 5 - 20 mg/kg | [3] |

| Route of Administration | Subcutaneous (s.c.) | [3] |

| Vehicle | Not explicitly stated in available abstracts. A recommended vehicle based on common practice is provided in the protocol below. |

Experimental Protocols

Recommended Protocol for Dissolving this compound for In Vivo Subcutaneous Administration

Objective: To prepare a clear, sterile solution of this compound suitable for subcutaneous injection in rodents.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% Sodium Chloride solution (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free microcentrifuge tubes or vials

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound and vehicle.

-

Example calculation for a 10 mg/kg dose in a 250g rat with a final injection volume of 1 ml/kg:

-

Dose for one rat = 10 mg/kg * 0.25 kg = 2.5 mg

-

Final volume for one rat = 1 ml/kg * 0.25 kg = 0.25 ml (250 µl)

-

To prepare a stock solution for multiple animals, scale up the volumes accordingly. For example, to prepare 1 ml of a 10 mg/ml solution (for a 10 mg/kg dose at 1 ml/kg), weigh out 10 mg of this compound.

-

-

-

Initial Dissolution in DMSO:

-

Aseptically weigh the required amount of this compound powder and place it into a sterile vial.

-

Add a small volume of sterile DMSO to the vial to create a concentrated stock solution. A common starting point is to dissolve the compound in 10-20% of the final volume with DMSO. For example, to prepare 1 ml of the final solution, start with 100 µl of DMSO.

-

Vortex the vial thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Dilution with Aqueous Vehicle:

-

Once the this compound is fully dissolved in DMSO, slowly add the sterile saline or PBS to reach the final desired concentration. In our example, add 900 µl of saline to the 100 µl of DMSO solution.

-

It is crucial to add the aqueous vehicle gradually while vortexing to prevent precipitation of the compound.

-

The final concentration of DMSO in the injection vehicle should be kept as low as possible, ideally below 10% (v/v), to minimize potential solvent toxicity.

-

-

Final Preparation and Administration:

-

Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO, though this should be done with caution).

-

Draw the required volume of the final this compound solution into a sterile syringe fitted with an appropriate gauge needle.

-

Administer the solution subcutaneously to the animal in the dorsal region (scruff of the neck), where the skin is loose.

-

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Ensure all materials and solutions are sterile to prevent infection at the injection site.

-

It is recommended to first conduct a small-scale pilot study to assess the tolerability of the chosen vehicle and the solubility of this compound at the desired concentration.

Signaling Pathway and Experimental Workflow Diagrams

Putative Signaling Pathway of this compound

Caption: Putative mechanism of this compound action.

Experimental Workflow for In Vivo Study

Caption: Workflow for this compound in vivo experiment.

References

Application Notes and Protocols for Gea 857 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Gea 857 in rat models, based on published preclinical research. This compound is a putative blocker of potassium conductance and has been shown to modulate muscarinic and NMDA receptor-mediated pathways.

I. Modulation of Muscarinic Agonist-Induced Tremor

This compound has been demonstrated to enhance tremor induced by muscarinic agonists in male rats. This effect is dose-dependent and statistically significant within the 5-20 mg/kg range.[1] The proposed mechanism involves the inhibition of specific membranal Ca2+-dependent K+ channels, which potentiates or prolongs muscarinic cholinergic actions.[1]

Recommended Dosage and Administration

| Compound | Dosage Range | Administration Route | Notes |

| This compound | 5 - 20 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Produces a dose-dependent enhancement of tremor induced by cholinergic stimulants. |

| Oxotremorine | >150 µg/kg | Subcutaneous (s.c.) | Threshold dose for eliciting tremor in rats.[2] |

| Atropine | 1 mg/kg | Intraperitoneal (i.p.) | Can fully block the potentiation of oxotremorine tremor by this compound.[1] |

Experimental Protocol: Potentiation of Oxotremorine-Induced Tremor

This protocol outlines the methodology to assess the effect of this compound on tremors induced by the muscarinic agonist oxotremorine.

-

Animal Model: Male Sprague-Dawley rats are suitable for this study.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to control and experimental groups.

-

Drug Preparation:

-

Dissolve this compound in a suitable vehicle (e.g., saline).

-

Prepare a solution of oxotremorine in saline.

-

-

Administration:

-

Administer this compound (5, 10, or 20 mg/kg, s.c. or i.p.) or vehicle to the respective groups.

-

After a predetermined time (e.g., 30 minutes), administer a submaximal dose of oxotremorine (>150 µg/kg, s.c.) to induce tremor.[2]

-

-

Tremor Assessment:

-

Observe and score the intensity of tremors at regular intervals (e.g., every 10 minutes for 1 hour) following oxotremorine administration.

-

A standardized scoring system for tremor severity should be utilized.

-

-

Data Analysis: Analyze the tremor scores to determine the dose-dependent effect of this compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess significance.

II. Inhibition of NMDA Receptor-Mediated cGMP Accumulation

This compound has been shown to antagonize the increase in cyclic GMP (cGMP) in the rat cerebellum induced by the N-methyl-D-aspartate (NMDA) receptor agonist, harmaline.[3] This effect suggests that this compound may act as a low-affinity uncompetitive NMDA receptor antagonist.[3]

Recommended Dosage and Administration

| Compound | Dosage | Administration Route | Notes |

| This compound | 5 - 40 mg/kg | Subcutaneous (s.c.) | Dose-dependently antagonizes harmaline-induced cGMP increase.[3] |

| Harmaline | 20 mg/kg | Subcutaneous (s.c.) | Induces an increase in cerebellar cGMP levels.[3] |

| NMDA | 200 mg/kg | Subcutaneous (s.c.) | Induces seizures; antagonized by this compound.[3] |

Experimental Protocol: Inhibition of Harmaline-Induced cGMP Accumulation

This protocol describes the methodology to evaluate the inhibitory effect of this compound on NMDA receptor-mediated cGMP accumulation in the rat cerebellum.

-

Animal Model: Male rats are suitable for this study.

-

Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Divide animals into control and experimental groups.

-

Drug Preparation:

-

Prepare solutions of this compound and harmaline in an appropriate vehicle (e.g., saline).

-

-

Administration:

-

Administer this compound (5, 10, 20, or 40 mg/kg, s.c.) or vehicle.

-

After a specific time interval (e.g., 30 minutes), administer harmaline (20 mg/kg, s.c.).

-

-

Tissue Collection:

-

At the time of peak harmaline effect, euthanize the animals and rapidly dissect the cerebellum.

-

-

cGMP Measurement:

-

Homogenize the cerebellar tissue and measure cGMP levels using a commercially available enzyme immunoassay (EIA) kit or radioimmunoassay (RIA).

-

-

Data Analysis: Compare the cGMP levels between the different treatment groups. Use appropriate statistical methods (e.g., one-way ANOVA) to determine the significance of the inhibitory effect of this compound.

III. Signaling Pathways

A. Proposed Mechanism of Muscarinic Potentiation

This compound is suggested to enhance muscarinic responses by blocking Ca2+-dependent K+ channels. This blockade leads to a potentiation of cholinergic actions.

B. NMDA Receptor-Mediated cGMP Pathway Inhibition

This compound is believed to act as an uncompetitive antagonist at the NMDA receptor, thereby inhibiting the downstream signaling cascade that leads to cGMP production.

References

- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonergic potentiation of muscarinic agonist evoked tremor and salivation in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gea 857 in Electrophysiology Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gea 857 [2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate] is a pharmacological agent with a complex profile, acting as a putative blocker of certain calcium-activated potassium channels (KCa) and as a low-affinity uncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] It is structurally analogous to the serotonin reuptake inhibitor alaproclate, though this compound itself is a very weak inhibitor of serotonin reuptake.[1][2] Its ability to enhance responses to muscarinic agonists is thought to be mediated by its blockade of Ca2+-dependent K+ channels, which can prolong cholinergic actions.[1]

These application notes provide a detailed guide for researchers interested in investigating the effects of this compound on ion channels using patch-clamp electrophysiology. While direct, quantitative patch-clamp data for this compound is not extensively available in the public domain, this document outlines the protocols and experimental design necessary to characterize its activity on its putative molecular targets.

Mechanism of Action: Hypothesized Signaling Pathways

Based on existing literature, this compound is suggested to interact with at least two distinct signaling pathways. The diagrams below illustrate these proposed mechanisms.

Data Presentation: Characterizing this compound's Electrophysiological Profile

The following tables are templates for organizing and presenting quantitative data obtained from patch-clamp experiments designed to characterize the effects of this compound.

Table 1: Dose-Response Relationship for this compound on Target Ion Channels

| Target Channel | Cell Type | Agonist (Concentration) | This compound Concentration | % Inhibition (Mean ± SEM) | IC₅₀ (µM) | Hill Slope |

|---|---|---|---|---|---|---|

| Ca²⁺-activated K⁺ | Hippocampal Neuron | - | 1 µM | |||

| Ca²⁺-activated K⁺ | Hippocampal Neuron | - | 10 µM | |||

| Ca²⁺-activated K⁺ | Hippocampal Neuron | - | 100 µM | |||

| NMDA Receptor | Cortical Neuron | NMDA (100 µM) + Glycine (10 µM) | 1 µM | |||

| NMDA Receptor | Cortical Neuron | NMDA (100 µM) + Glycine (10 µM) | 10 µM |

| NMDA Receptor | Cortical Neuron | NMDA (100 µM) + Glycine (10 µM) | 100 µM | | | |

Table 2: Effects of this compound on Ion Channel Kinetics

| Target Channel | Parameter | Control (Mean ± SEM) | This compound (10 µM) (Mean ± SEM) | p-value |

|---|---|---|---|---|

| Ca²⁺-activated K⁺ | Activation Time Constant (τ_act) | |||

| Ca²⁺-activated K⁺ | Deactivation Time Constant (τ_deact) | |||

| NMDA Receptor | Desensitization Time Constant (τ_desens) |

| NMDA Receptor | Recovery from Desensitization (τ_rec) | | | |

Experimental Protocols

The following are detailed protocols for conducting whole-cell patch-clamp experiments to investigate the effects of this compound.

Protocol 1: Characterization of this compound Effects on Endogenous Ca²⁺-activated K⁺ Channels

This protocol is designed to assess the inhibitory effects of this compound on KCa channels in a neuronal cell type.

1. Cell Preparation:

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Alternatively, prepare acute brain slices from rodents.

2. Solutions:

-

External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂ / 5% CO₂.

-

Internal Solution: (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to activate KCa channels.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Use a whole-cell patch-clamp configuration.

-

In voltage-clamp mode, hold the cell at -60 mV.

-

Elicit KCa currents using a voltage step protocol (e.g., steps from -80 mV to +60 mV in 20 mV increments for 500 ms).

-

Alternatively, in current-clamp mode, elicit action potentials with current injections and measure the afterhyperpolarization (AHP), which is often mediated by KCa channels.

4. Experimental Procedure:

-

Obtain a stable whole-cell recording and record baseline currents or firing patterns.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

After a stable effect is observed, repeat the voltage-step protocol or current injections.

-

To generate a dose-response curve, apply increasing concentrations of this compound.

Protocol 2: Characterization of this compound Effects on NMDA Receptors

This protocol outlines the procedure for investigating the antagonistic properties of this compound on NMDA receptors.

1. Cell Preparation:

-

Use primary neuronal cultures or a cell line heterologously expressing specific NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A or GluN1/GluN2B).

2. Solutions:

-

External Solution: (in mM) 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose. This solution should be nominally Mg²⁺-free to prevent voltage-dependent block of the NMDA receptor.

-

Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

-

Agonist Solution: External solution containing NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine).

-

This compound Solution: Agonist solution containing the desired concentration of this compound.

3. Electrophysiological Recording:

-

Use a whole-cell voltage-clamp configuration.

-

Hold the cell at a negative potential (e.g., -70 mV).

-

Use a fast perfusion system to apply the agonist solution.

4. Experimental Procedure:

-

Record baseline currents in the absence of agonists.

-

Apply the agonist solution for a short duration (e.g., 2-5 seconds) to elicit an inward NMDA receptor-mediated current.

-

After washout and recovery, co-apply the agonist solution with this compound.

-

To test for uncompetitive antagonism, assess the effect of this compound at different agonist concentrations.

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the proposed experiments.

References

- 1. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effect of Gea 857 on Synaptic Plasticity

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive protocol for investigating the effects of Gea 857, a low-affinity uncompetitive NMDA receptor antagonist, on synaptic plasticity. The protocols detail electrophysiological and molecular biology techniques to characterize the impact of this compound on long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying synaptic strengthening and weakening, respectively. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of most forms of LTP and LTD in the hippocampus.[1][2][3]

This compound has been identified as a low-affinity uncompetitive antagonist of the NMDA receptor.[4] It has been shown to block the NMDA receptor-mediated increase in cyclic GMP (cGMP) in the cerebellum, suggesting an interaction with the nitric oxide (NO)/cGMP signaling pathway, a key component in the expression of some forms of synaptic plasticity.[1][3][4][5] Additionally, this compound is a putative blocker of Ca2+-dependent K+ channels, which may represent a secondary mechanism of action.[6]

This protocol outlines a series of experiments to elucidate the precise effects of this compound on synaptic plasticity, focusing on its role as an NMDA receptor antagonist.

Proposed Signaling Pathway of this compound in Synaptic Plasticity

Caption: Proposed mechanism of this compound's inhibitory effect on NMDA receptor-dependent synaptic plasticity.

Experimental Protocols

Electrophysiological Analysis of LTP and LTD in Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP and LTD.

Materials:

-

Adult male Wistar rats (6-8 weeks old)

-

Artificial cerebrospinal fluid (aCSF)

-

Sucrose-based slicing solution

-

This compound

-

Vibratome or tissue chopper

-

Dissection tools

-

Recording chamber (submerged or interface)

-

Glass microelectrodes

-

Amplifier and data acquisition system

Procedure:

-

Preparation of Solutions:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Bubble with 95% O2/5% CO2 for at least 30 minutes before use.

-

Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 0.5 CaCl2, 26 NaHCO3, 10 D-glucose. Keep ice-cold and bubble with 95% O2/5% CO2.

-

This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF. Ensure the final solvent concentration is consistent across all groups and does not exceed 0.1%.

-

-

Hippocampal Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

-

Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome or tissue chopper.[7]

-

Transfer slices to an interface chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[1][3]

-

Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

-

Experimental Groups:

-

Control Group: Perfuse with normal aCSF.

-

This compound Group(s): Perfuse with aCSF containing the desired concentration of this compound (e.g., 10 µM, 50 µM, 100 µM). Start perfusion at least 20 minutes before LTP/LTD induction.

-

-

-

LTP and LTD Induction:

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the pre-induction baseline average.

-

Compare the magnitude of LTP and LTD between the control and this compound-treated groups.

Experimental Workflow for Electrophysiology

Caption: Workflow for electrophysiological recording of LTP and LTD.

Molecular and Biochemical Assays

These protocols are designed to investigate the molecular signaling pathways affected by this compound during synaptic plasticity.

Objective: To measure the effect of this compound on the phosphorylation of key proteins involved in synaptic plasticity, such as CaMKII and CREB.

Procedure:

-

Prepare hippocampal slices and induce LTP or LTD as described in the electrophysiology protocol in the presence or absence of this compound.

-

Collect slices at specific time points post-induction (e.g., 5 and 30 minutes).

-

Homogenize the slices in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of CaMKII and CREB.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Objective: To determine if this compound alters the expression of activity-dependent immediate-early genes (IEGs) like Arc and c-fos.[11]

Procedure:

-

Induce LTP or LTD in hippocampal slices with and without this compound.

-

Collect slices at 30 and 60 minutes post-induction.

-

Extract total RNA using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using primers specific for Arc, c-fos, and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Objective: To confirm that this compound blocks the NMDA receptor-dependent increase in cGMP in the hippocampus.

Procedure:

-

Treat hippocampal slices with NMDA (20 µM) in the presence or absence of this compound for 10 minutes.

-

Collect and homogenize the slices.

-

Measure cGMP levels using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on LTP and LTD Magnitude

| Group | Treatment | n | LTP Magnitude (% of Baseline at 60 min) | LTD Magnitude (% of Baseline at 60 min) |

| 1 | Control (aCSF) | 8 | ||

| 2 | This compound (10 µM) | 8 | ||

| 3 | This compound (50 µM) | 8 | ||

| 4 | This compound (100 µM) | 8 |

Table 2: Effect of this compound on Protein Phosphorylation (30 min post-HFS)

| Group | Treatment | n | p-CaMKII / Total CaMKII (Fold Change) | p-CREB / Total CREB (Fold Change) |

| 1 | Control (aCSF) | 6 | ||

| 2 | This compound (50 µM) | 6 |

Table 3: Effect of this compound on Immediate-Early Gene Expression (60 min post-HFS)

| Group | Treatment | n | Arc mRNA (Fold Change) | c-fos mRNA (Fold Change) |

| 1 | Control (aCSF) | 6 | ||

| 2 | This compound (50 µM) | 6 |

Table 4: Effect of this compound on NMDA-induced cGMP Production

| Group | Treatment | n | cGMP Concentration (pmol/mg protein) |

| 1 | Control (aCSF) | 6 | |

| 2 | NMDA (20 µM) | 6 | |

| 3 | NMDA (20 µM) + this compound (50 µM) | 6 |

References

- 1. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting the Components of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMDA receptor-mediated increase in cyclic GMP in the rat cerebellum in vivo is blocked by alaproclate and GEA-857 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide signaling participates in norepinephrine-induced activity of neuronal intracellular survival pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a putative blocker of potassium conductance, enhances muscarinic agonist-evoked responses: dissociation from an action on 5-HT mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]

- 8. youtube.com [youtube.com]

- 9. pnas.org [pnas.org]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Role of Immediate-Early Genes in Synaptic Plasticity and Neuronal Ensembles Underlying the Memory Trace [frontiersin.org]

Application Notes and Protocols for In Vivo Administration of Gea 857

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vivo administration methods and biological activities of Gea 857, a putative blocker of potassium conductance. The information is intended to guide researchers in designing and conducting in vivo experiments.

Introduction to this compound

This compound is a research compound that has been shown to enhance responses evoked by muscarinic agonists.[1] Its mechanism of action is believed to involve the blockade of certain membrane Ca2+-dependent K+ channels, which can potentiate or prolong muscarinic cholinergic actions.[1] Additionally, this compound has been observed to inhibit the N-methyl-D-aspartate (NMDA) receptor-mediated increase in cyclic GMP (cGMP) in the cerebellum of rats.

Quantitative Data Summary

The available quantitative data for the in vivo effects of this compound is limited. The following table summarizes the key findings from studies in male Sprague-Dawley rats.

| Administration Route | Dose Range (mg/kg) | Animal Model | Observed Effect | Citation |

| Subcutaneous | 5-20 | Male Sprague-Dawley Rat | Dose-dependent enhancement of tremor induced by muscarinic agonists (oxotremorine, arecoline) and acetylcholinesterase inhibitors (physostigmine, THA).[1] | [1] |

| Intraperitoneal (Atropine) | 1 | Male Sprague-Dawley Rat | Atropine fully blocked the potentiation of oxotremorine-induced tremor by this compound.[1] | [1] |

Note: The available literature does not provide extensive quantitative data on a wide range of in vivo effects. Researchers should consider this a starting point and conduct dose-response studies for their specific experimental models.

Experimental Protocols

The most commonly cited in vivo administration method for this compound is subcutaneous injection in rats. The following protocol is a general guideline based on standard laboratory procedures.

Protocol: Subcutaneous Administration of this compound in Rats

1. Materials:

-

This compound

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and/or Tween 80, followed by dilution in saline or PBS). Note: The specific vehicle for this compound is not detailed in the available literature. Researchers must perform solubility and stability testing to determine the optimal vehicle for their preparation.

-

Sterile syringes (1 ml or 3 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

2. Procedure:

-

Animal Preparation:

-

Acclimatize the animals to the housing conditions for a sufficient period before the experiment.

-

Weigh each animal to accurately calculate the dose of this compound to be administered.

-

-

This compound Formulation:

-

Prepare the this compound solution in the chosen vehicle at the desired concentration.

-

Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

-

Warm the solution to room temperature before injection to minimize discomfort to the animal.

-

-

Injection Technique:

-

Restrain the rat securely and gently.

-

Identify the injection site, typically the loose skin over the dorsal (back) or flank area.

-

Swab the injection site with 70% ethanol.

-

Gently lift a fold of skin to create a "tent."

-

Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface. Be careful not to puncture the underlying muscle.

-

Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.

-

Inject the calculated volume of the this compound solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the animal to its cage and monitor for any adverse reactions.

-

3. Post-Administration Monitoring:

-

Observe the animals for any signs of distress, pain, or adverse reactions at the injection site (e.g., swelling, redness).

-

Monitor for the expected pharmacological effects according to the experimental design.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways through which this compound exerts its effects based on the available literature.

Caption: Proposed mechanism of this compound in potentiating muscarinic signaling.

Caption: Proposed involvement of this compound in the NMDA receptor-cGMP pathway.

References

Application of Gea 857 in Specific Disease Models

Application Notes and Protocols for Researchers

Introduction

Gea 857 is a versatile pharmacological tool with a dual mechanism of action, making it a valuable agent for investigating specific neurological and psychiatric disease models. Primarily, it functions as a putative blocker of calcium-activated potassium channels (KCa) and as a low-affinity uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] These actions allow for the modulation of both cholinergic and glutamatergic neurotransmission, providing a platform to study diseases characterized by imbalances in these systems.